molecular formula C20H29N3O2S B2908361 8-(tert-butyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421463-81-1

8-(tert-butyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2908361
CAS No.: 1421463-81-1
M. Wt: 375.53
InChI Key: HGMJWXQFBCIWHG-UHFFFAOYSA-N
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Description

This compound is a pyrimidothiazine derivative featuring a tetrahydropyrimido[2,1-b][1,3]thiazine core substituted with a tert-butyl group at the 8-position and a cyclohex-1-en-1-yl ethyl carboxamide moiety at the 3-position. Its structure combines a bicyclic heterocyclic system with bulky substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

8-tert-butyl-N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-20(2,3)16-11-17(24)23-12-15(13-26-19(23)22-16)18(25)21-10-9-14-7-5-4-6-8-14/h7,11,15H,4-6,8-10,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMJWXQFBCIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Pyrimidothiazine tert-Butyl, cyclohexenylethyl Not reported Not reported
N-Benzyl-N-methyl analog () Pyrimidothiazine Benzyl, methyl Not reported Not reported
2d () Tetrahydroimidazopyridine 4-Nitrophenyl, cyano 215–217 55
1l () Tetrahydroimidazopyridine Phenethyl, cyano 243–245 51
  • Synthetic Approaches :
    The synthesis of TZ-6 () involves nitrosation and cyclization steps, which may parallel methods for constructing the pyrimidothiazine core. However, the target compound’s cyclohexenylethyl group likely requires additional steps, such as alkylation or conjugate addition, similar to the phenethyl group in 1l ().

Research Findings and Implications

  • Pharmacokinetic Predictions : The tert-butyl group could prolong half-life by resisting oxidative metabolism, whereas the cyclohexenylethyl moiety might enhance tissue penetration due to moderate lipophilicity .

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